2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride
Overview
Description
2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride, also known as 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride, is a chemical compound with the molecular formula C5H7ClN2O2S and a molecular weight of 194.6393 . It is used in the production of cefotiam .
Synthesis Analysis
The synthesis of a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior . Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol . The reflux of acid hydrazide with carbon disulfide resulted in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol .Molecular Structure Analysis
The 2-amino-1,3-thiazol-4-yl heterocycle was characterized by two signals at δ 6.99 (br.s, 2H, –NH2), and 6.38 (s, 1H, H-5). A signal at δ 4.03 (br.s, 2H, CH2-6) was assignable to a methylene group connecting the two heterocycles in the molecule .Chemical Reactions Analysis
Different electrophiles were synthesized by the reaction of respective anilines (one in each reaction) and 2-bromoacetylbromide in an aqueous medium . The targeted bi-heterocyclic compounds were synthesized by stirring nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles (one after another), in DMF using LiH as base and activator .Scientific Research Applications
1. Applications in Enzyme Inhibition and Cytotoxicity
A series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition activity and cytotoxic behavior. These compounds demonstrated potent inhibitory potential against the α-glucosidase enzyme, suggesting potential applications as anti-diabetic agents. Additionally, their cytotoxic behavior against brine shrimps was analyzed, indicating potential for further pharmacological exploration (Abbasi et al., 2020).
2. Utilization in Anticancer Studies
Compounds derived from 2-aminothiazoles have shown promising results in anticancer studies. Specifically, 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides exhibited significant activity against various cancer cell lines, including melanoma and breast cancer (Ostapiuk et al., 2015).
3. Antimicrobial Activity
Newly synthesized compounds featuring 2-aminothiazole structures, such as 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol, were screened for their antimicrobial properties. Several derivatives demonstrated promising antifungal activity against specific fungi strains, indicating potential utility in addressing microbial infections (Jagadale et al., 2020).
4. Potential in Angiotensin II Receptor Antagonism
A study aimed at identifying potential antihypertensive and cardiotropic drugs highlighted the synthesis of 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3dihydro-1,3-thiazol-2-imines. These compounds demonstrated a high affinity to the angiotensin II receptor, with some showing promising antihypertensive effects, suggesting potential therapeutic applications (Drapak et al., 2019).
Future Directions
The 2-aminothiazole scaffold is one of the characteristic structures in drug development as this essential revelation has several biological activities abiding it to act as an anticancer, antioxidant, antimicrobial and anti-inflammatory agent, among other things . Therefore, there is a potential for future research and development in this area .
properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS.ClH/c6-5-7-4(1-2-8)3-9-5;/h3,8H,1-2H2,(H2,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVRSIFTUJIXJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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